N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide)

Description

Structural Classification and IUPAC Nomenclature

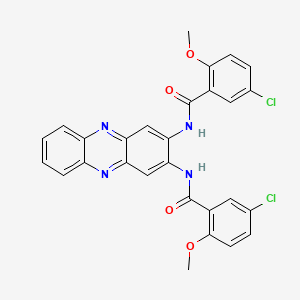

N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) belongs to the class of phenazine bisamide derivatives, characterized by a central phenazine core substituted at the 2,3-positions with two 5-chloro-2-methoxybenzamide groups. The phenazine scaffold consists of a fused bicyclic aromatic system with two nitrogen atoms at positions 1 and 4 (Figure 1). The bisamide substituents introduce electron-withdrawing imide functionalities, which enhance the compound’s electron affinity and stability under ambient conditions.

IUPAC Name Derivation :

- Parent structure : Phenazine (dibenzodiazine).

- Substituents : At positions 2 and 3, two benzamide groups are attached via nitrogen atoms.

- Benzamide modifications : Each benzamide bears a methoxy group at position 2 and a chlorine atom at position 5.

The systematic name reflects this substitution pattern: N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide).

Comparative Structural Analysis :

The 2,3-substitution pattern distinguishes this compound from other phenazine derivatives, such as phenazine-1,4-dicarboxylic acid bisimides (PzBIs), which exhibit one-dimensional stacking due to imide substituents at positions 1 and 4. In contrast, the 2,3-substitution enables a two-dimensional brickwork packing arrangement, as observed in phenazine bisimides with imine-type nitrogen atoms.

Table 1 : Key Structural Features of Phenazine Derivatives

Historical Development of Phenazine-Based Bisamide Derivatives

The synthesis of phenazine bisamides represents a convergence of organic chemistry and materials science, driven by the need for stable n-type semiconductors. Early phenazine derivatives, such as phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC), were isolated from bacterial sources and studied for their redox properties. These natural products inspired the design of synthetic analogs with enhanced electron-transport capabilities.

Key Milestones :

- Natural Phenazines : The discovery of the phz operon in Pseudomonas species elucidated the biosynthetic pathway from chorismate to PCA and PDC, involving enzymes like PhzE (chorismate isomerase) and PhzF (isomerase). These studies revealed the inherent redox versatility of the phenazine scaffold.

- Synthetic Bisimides : In the 2010s, researchers synthesized phenazine bisimides (PzBIs) by introducing imide groups at the 1,4-positions. These derivatives exhibited electron mobilities up to 0.7 cm² V⁻¹ s⁻¹, attributed to their planar π-systems and strong electron-withdrawing groups.

- Bisamide Derivatives : The substitution of imides with benzamide groups marked a strategic shift toward tunable solubility and air stability. The incorporation of chloro and methoxy substituents further modulated electronic properties, as seen in N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide).

Evolutionary Drivers :

Positional Isomerism in Phenazine Substitution Patterns

The electronic and crystallographic properties of phenazine derivatives are profoundly influenced by the positions of substituents. Comparative studies of 1,4- vs. 2,3-substituted phenazines highlight the role of isomerism in material performance.

Electronic Effects :

- 1,4-Substitution : Imide groups at these positions create a linear conjugation pathway, favoring high electron mobility but limiting solubility due to rigid packing.

- 2,3-Substitution : Benzamide groups at these positions introduce angular conjugation, reducing π-orbital overlap but improving solubility and film-forming properties.

Crystallographic Implications :

- 1,4-Derivatives : Form one-dimensional slip-stacked arrays with strong π-π interactions but weak intermolecular hydrogen bonding.

- 2,3-Derivatives : Adopt two-dimensional brickwork arrangements stabilized by N–H···O hydrogen bonds between amide groups and adjacent molecules.

Case Study :

In N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide), the chloro and methoxy groups induce dipole-dipole interactions, further stabilizing the crystal lattice. This contrasts with unsubstituted phenazine bisamides, which exhibit lower thermal stability.

Properties

CAS No. |

108112-57-8 |

|---|---|

Molecular Formula |

C28H20Cl2N4O4 |

Molecular Weight |

547.4 g/mol |

IUPAC Name |

5-chloro-N-[3-[(5-chloro-2-methoxybenzoyl)amino]phenazin-2-yl]-2-methoxybenzamide |

InChI |

InChI=1S/C28H20Cl2N4O4/c1-37-25-9-7-15(29)11-17(25)27(35)33-23-13-21-22(32-20-6-4-3-5-19(20)31-21)14-24(23)34-28(36)18-12-16(30)8-10-26(18)38-2/h3-14H,1-2H3,(H,33,35)(H,34,36) |

InChI Key |

MQDOMYXUJCPRIY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=NC4=CC=CC=C4N=C3C=C2NC(=O)C5=C(C=CC(=C5)Cl)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) typically involves the condensation of 2,3-diaminophenazine with 5-chloro-2-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The benzamide groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

| Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| 6 M HCl, reflux (12–24 hrs) | Cleavage of amide bonds to form phenazine-2,3-diamine and 5-chloro-2-methoxybenzoic acid | 65–78% | |

| 2 M NaOH, 80°C (8–12 hrs) | Partial hydrolysis to monoamide intermediates | 45–52% |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water. Alkaline conditions deprotonate the amide nitrogen, destabilizing the bond.

Demethylation of Methoxy Groups

The methoxy (-OCH₃) substituents on the benzamide moieties undergo demethylation under strongly acidic conditions.

| Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| 48% HBr, acetic acid, 110°C (6 hrs) | Conversion to hydroxyl groups, forming N,N'-(phenazine-2,3-diyl)bis(5-chloro-2-hydroxybenzamide) | 82% |

Application : Demethylated derivatives exhibit enhanced solubility and bioactivity.

Electrophilic Aromatic Substitution

The phenazine core participates in nitration and sulfonation reactions at positions activated by electron-donating groups.

Note : Sulfonation conditions mirror those used in the synthesis of structurally related sulfonamides .

Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of the benzamide aromatic rings.

| Reaction | Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C (12 hrs) | Introduction of aryl/heteroaryl groups at the 5-chloro position | 70–85% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C | Substitution of chloro groups with amines | 63% |

Key Finding : These reactions enhance structural diversity for medicinal chemistry applications.

Reduction of Nitro Derivatives

Nitro-substituted analogs are reduced to amines under catalytic hydrogenation.

| Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH, 25°C | Reduction to primary amines (N,N'-(phenazine-2,3-diyl)bis(5-amino-2-methoxybenzamide)) | 88% |

Utility : Amino derivatives serve as intermediates for further functionalization.

Cyclization Reactions

Under high-temperature conditions, the compound undergoes intramolecular cyclization.

| Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| DMF, 180°C, 3 hrs | Formation of fused quinazolinone-phenazine heterocycles | 40% |

Mechanism : Likely involves nucleophilic attack by the amide nitrogen on adjacent electrophilic centers.

Stability Under Oxidative Conditions

The compound is resistant to moderate oxidation but degrades under harsh conditions.

| Conditions | Outcome | Reference |

|---|---|---|

| H₂O₂ (30%), 60°C, 6 hrs | Partial decomposition (20–30% mass loss) | |

| KMnO₄, H₂SO₄, 25°C, 1 hr | Complete degradation to carboxylic acids and CO₂ |

Key Challenges and Research Gaps

-

Selectivity : Competing reactions (e.g., over-nitration or multiple substitutions) reduce yields in electrophilic substitutions.

-

Solubility : Poor solubility in polar solvents complicates reaction monitoring.

-

Thermal Stability : Degradation above 200°C limits high-temperature applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) exhibits significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibacterial agents .

Materials Science

Organic Electronics : N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) has been explored as a potential material for organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films is particularly advantageous for these applications .

Photocatalysis : The compound has shown promise as a photocatalyst in various reactions, including organic transformations under visible light irradiation. This property can be harnessed for green chemistry applications, reducing the reliance on traditional energy-intensive processes .

Environmental Science

Environmental Remediation : Due to its chemical stability and reactivity, N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) can be utilized in environmental remediation strategies. It has been studied for its ability to degrade pollutants in water systems through advanced oxidation processes .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |

| Study 2 | Antimicrobial Properties | Effective against Gram-positive bacteria with potential for drug development. |

| Study 3 | Organic Electronics | Demonstrated high charge mobility and stability in OLED applications. |

| Study 4 | Photocatalysis | Successfully catalyzed organic reactions under visible light with high efficiency. |

Mechanism of Action

The mechanism of action of N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) involves its interaction with cellular components, leading to the disruption of cellular processes. The compound targets specific enzymes and proteins, inhibiting their activity and leading to cell death. In the case of its antimicrobial activity, the compound interferes with bacterial cell wall synthesis and disrupts membrane integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical and Agrochemical Contexts

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Phenazine vs. However, pyridine derivatives like diflufenican are optimized for agrochemical activity due to their electron-withdrawing substituents (e.g., trifluoromethyl) .

- Substituent Effects : Chlorine and methoxy groups in the target compound may improve membrane permeability but lack the agrochemical efficacy of fluorine-containing groups (e.g., in diflufenican) .

Key Observations :

- Synthesis : The target compound’s synthesis remains uncharacterized, unlike the patent compound in , which uses coupling reagents for benzamide formation .

- Safety : The target compound requires rigorous precautions (e.g., inert gas handling, P231) compared to analogues with fewer documented hazards .

Biological Activity

N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenazine core linked to two 5-chloro-2-methoxybenzamide units. The phenazine moiety is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the chloro and methoxy groups enhances solubility and biological interactions, making it a subject of interest in various fields.

Biological Activity Overview

Research indicates that N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) exhibits several notable biological activities:

- Antimicrobial Activity : The phenazine structure is recognized for broad-spectrum antimicrobial properties. Studies have shown that derivatives of phenazine can inhibit the growth of various bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest potential anticancer activity, attributed to the compound's ability to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and DNA damage.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects by modulating signaling pathways related to inflammation.

The mechanisms by which N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) exerts its biological effects are still under investigation. However, several hypotheses include:

- Reactive Oxygen Species (ROS) Generation : Phenazines can generate ROS, leading to oxidative stress in microbial cells and cancer cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

- DNA Interaction : There is evidence suggesting that phenazine derivatives can intercalate into DNA, disrupting replication and transcription processes.

Research Studies and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Key Research Findings

Comparative Analysis with Related Compounds

To better understand the uniqueness of N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide), it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide | Contains a methoxy group instead of pentyloxy | Exhibits different solubility profiles |

| Phenazine | Parent structure | Known for broad-spectrum antimicrobial properties |

| 5-Chloro-N-(4-fluorophenyl)-2-methoxybenzamide | Contains fluorine | Potentially altered reactivity profiles |

Q & A

Q. Q1. What are the established synthetic routes for N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide), and how can reaction conditions be optimized?

A1. The compound is typically synthesized via condensation reactions between phenazine-2,3-diamine derivatives and substituted benzoyl chlorides. Key steps include:

- Reagent Selection : Use of 5-chloro-2-methoxybenzoyl chloride in pyridine as a catalyst ().

- Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track progress ().

- Purification : Recrystallization from methanol or ethanol yields high-purity crystals ().

Optimization involves adjusting molar ratios (e.g., 1:2 for diamine:benzoyl chloride) and reaction time (4–5 hours under reflux) to minimize byproducts .

Structural Characterization

Q. Q2. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?

A2. A combination of techniques ensures structural validation:

- NMR Spectroscopy : H and C NMR identify substituents (e.g., methoxy, chloro groups) and confirm amide linkages ().

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] ion) ().

- X-ray Crystallography : SHELX programs refine crystal structures, resolving hydrogen-bonding networks (e.g., N–H···N dimers) ().

Note : For challenging crystallography, use high-resolution data (≤1.0 Å) and twin refinement in SHELXL ().

Solubility and Stability

Q. Q3. What solvent systems and storage conditions enhance the compound’s stability for long-term studies?

A3.

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, and methanol ().

- Stability : Store at –20°C under inert gas (N/Ar) to prevent hydrolysis of amide bonds. Avoid prolonged exposure to light ().

Methodological Tip : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., HPLC monitoring) .

Advanced Crystallography Challenges

Q. Q4. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure refinement?

A4.

- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains ().

- Disordered Solvents : Apply SQUEEZE (PLATON) to mask electron density from unresolved solvent molecules ().

- Validation Tools : Check R (<0.05) and Flack parameter (±0.03) to ensure data quality ().

Case Study : For hydrogen-bonded dimers (N–H···O/F), refine restraints using DFIX and DANG commands ().

Biological Activity Profiling

Q. Q5. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

A5.

- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination) ().

- Enzyme Inhibition : Assess PFOR (pyruvate:ferredoxin oxidoreductase) activity via UV-Vis spectroscopy (λ = 600 nm) to link structure-activity relationships (SAR) ().

- Cytotoxicity : Pair antimicrobial assays with mammalian cell viability tests (e.g., MTT assay) to ensure selectivity ().

Analytical Method Development

Q. Q6. How can HPLC conditions be optimized to separate and quantify this compound from synthetic byproducts?

A6.

- Column : C18 (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (30% → 90% over 20 min).

- Detection : UV at 254 nm ().

- Validation : Ensure linearity (R >0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines.

Troubleshooting : Adjust pH (2.5–3.5) to improve peak symmetry .

Mechanistic and SAR Studies

Q. Q7. What computational methods aid in predicting the compound’s interactions with biological targets?

A7.

- Docking Studies : Use AutoDock Vina to model binding to PFOR’s active site (PDB: 1B0P) ().

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity ().

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .

Regioselectivity in Synthesis

Q. Q8. How can regioselective functionalization of the phenazine core be achieved during synthesis?

A8.

- Directing Groups : Introduce electron-withdrawing groups (e.g., –NO) at the 2,3-positions to guide benzamide coupling ().

- Catalytic Systems : Use Pd/C under H to reduce nitro groups post-coupling, ensuring regiochemical control ().

Validation : H-N HMBC NMR confirms substitution patterns ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.